molecular formula C9H11BrN2O B14817590 (2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine

(2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine

Cat. No.: B14817590
M. Wt: 243.10 g/mol
InChI Key: NKUJKWPAZNWHHF-UHFFFAOYSA-N
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Description

(2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine is a chemical compound with a unique structure that includes a bromine atom, a cyclopropoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropoxy group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce corresponding oxides and amines.

Scientific Research Applications

(2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-methoxypyridin-4-yl)methanamine
  • (2-Bromopyridin-3-yl)methanamine
  • (2-cyclopropyl-3-pyridyl)methanamine

Uniqueness

(2-Bromo-3-cyclopropoxypyridin-4-YL)methanamine is unique due to the presence of both a bromine atom and a cyclopropoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(2-bromo-3-cyclopropyloxypyridin-4-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-9-8(13-7-1-2-7)6(5-11)3-4-12-9/h3-4,7H,1-2,5,11H2

InChI Key

NKUJKWPAZNWHHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2Br)CN

Origin of Product

United States

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